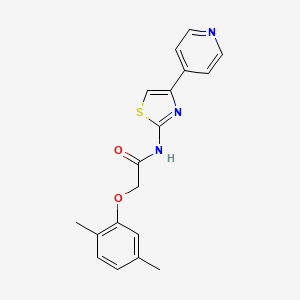

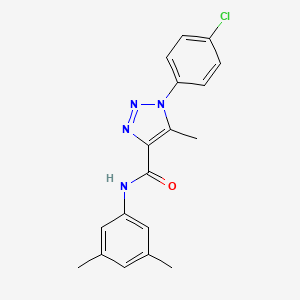

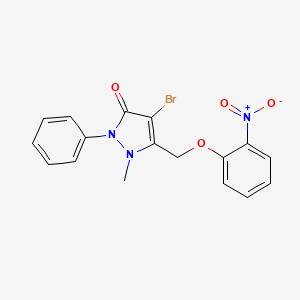

![molecular formula C12H7BrFN3 B2748260 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1516874-64-8](/img/structure/B2748260.png)

6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .

Synthesis Analysis

The synthesis of triazole compounds involves various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . The biologically important 1,2,4-triazolo [1,5- a ]pyridines were readily synthesized from N - (pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The InChI key for this compound is PFKZKSHKBBUZKU-UHFFFAOYSA-N .Chemical Reactions Analysis

Triazolo [1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 198.02 . The compound is solid in form .Aplicaciones Científicas De Investigación

Herbicidal Applications

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including those similar to 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, have demonstrated notable herbicidal activity against a wide range of vegetation at low application rates. This suggests their potential use in agricultural settings for managing unwanted plant growth (Moran, 2003).

Antimicrobial Properties

Certain derivatives of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine , a close relative of the compound , have been synthesized and shown to possess significant in vitro antimicrobial properties against various strains of bacteria including Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).

Anticancer Potential

Modifications of compounds structurally similar to This compound have demonstrated pronounced anticancer effects and reduced toxicity when orally administered. Substituting the acetamide group with alkylurea resulted in compounds retaining antiproliferative activity against cancer cell lines and inhibitory activity against PI3Ks and mTOR, with significantly reduced acute oral toxicity. This highlights their potential as effective anticancer agents (Wang et al., 2015).

Structural Applications in Crystal Engineering

Compounds from the triazolopyridine family, including variants of this compound, have been synthesized and structurally characterized, demonstrating their potential applications in crystal engineering. The crystal structures of these compounds provide valuable insights into their electronic and intermolecular interaction characteristics, which can be crucial for their pharmaceutical development and application in crystal engineering (El-Kurdi et al., 2021).

Safety and Hazards

Direcciones Futuras

The future directions for “6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” could involve its use as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter . Additionally, it could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

6-bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBOVHXUHZRLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

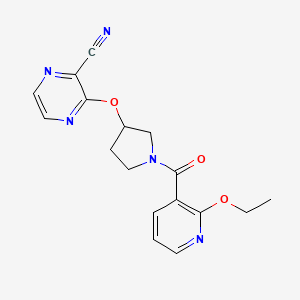

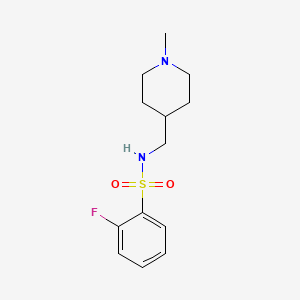

![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)

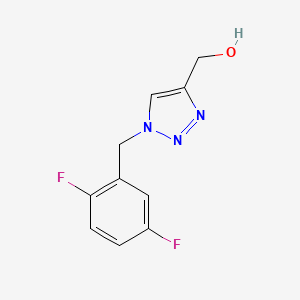

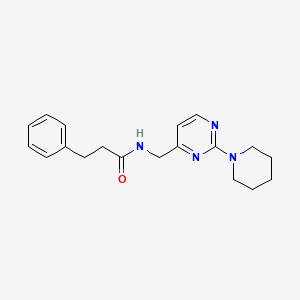

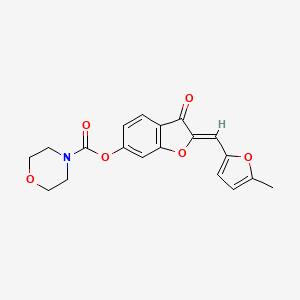

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748188.png)

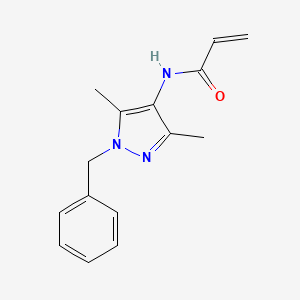

![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)

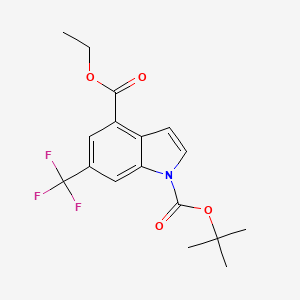

![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)